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Compound of Interest

Compound Name: Clamikalant sodium

Cat. No.: B10752440

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of
Clamikalant sodium (also known by its active form HMR-1883 and code HMR-1098), a
selective blocker of the ATP-sensitive potassium (K-ATP) channel developed for the potential
treatment of cardiac arrhythmias. This document details its mechanism of action,
electrophysiological effects, and safety pharmacology profile, presenting quantitative data in
structured tables, detailing experimental protocols, and visualizing key processes using
Graphviz diagrams.

Core Electrophysiological Profile of Clamikalant

Clamikalant is a cardioselective blocker of the ATP-dependent potassium channel (K-ATP).[1]
Its primary mechanism of action involves the inhibition of K-ATP channels, which are crucial in
linking cellular metabolism to electrical excitability in cardiomyocytes.[2][3] Under conditions of
metabolic stress, such as ischemia, the opening of these channels leads to a shortening of the
action potential duration (APD), which can contribute to arrhythmogenesis.[4] Clamikalant, by
blocking these channels, is designed to counteract this APD shortening.

Potency on K-ATP Channels

The inhibitory potency of Clamikalant has been characterized in various in vitro models. The
half-maximal inhibitory concentration (IC50) is a key parameter to quantify this potency.
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Notably, the inhibitory effect of Clamikalant is influenced by pH, with increased potency under
more acidic conditions that can mimic ischemia.[1]

Preparation K-ATP Opener  Condition IC50 (pM) Reference
Guinea Pig ) )

] Rilmakalim pH 7.4 1.8 [1]
Papillary Muscle
Guinea Pig ] ]

) Rilmakalim pH 6.5 0.6 [1]
Papillary Muscle
Guinea Pig
Ventricular Rilmakalim pH 7.4 0.8 [1]
Myocytes
Guinea Pig
Ventricular Rilmakalim pH 6.5 0.4 [1]
Myocytes
Recombinant
Kir6.2/SUR2A Pinacidil Not Specified 0.30 £ 0.04 [2]

Channels

Table 1: Inhibitory Potency (IC50) of Clamikalant (HMR-1883) on K-ATP Channels

Effect on Cardiac Action Potential

In vitro studies have demonstrated that Clamikalant reverses the shortening of the cardiac
action potential duration (APD) induced by K-ATP channel openers.[1] This effect is central to
its proposed anti-arrhythmic mechanism. For instance, in guinea pig papillary muscle,
Clamikalant antagonized the APD shortening induced by rilmakalim.[1]

In Vitro Safety Pharmacology Profile

A critical aspect of drug development is the assessment of off-target effects on other key
cardiac ion channels, which can indicate a potential for pro-arrhythmic risk. A standard in vitro
safety panel assesses the compound's activity on channels such as hERG (IKr), Nav1.5 (fast
sodium current), and Cav1l.2 (L-type calcium current).
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As comprehensive public data on the full cardiac safety panel for Clamikalant sodium is
limited, the following table presents a representative in vitro cardiac safety profile for a
cardiovascular drug, Omecamtiv mecarbil, to illustrate the expected data from such an
assessment. It is crucial to note that these values are for a different compound and are used
here for illustrative purposes only.

lon Channel Current IC50 (pM) Test System
hERG (Kv11.1) IKr 1255 HEK-293 Cells
Navl.5 INa (peak) > 300 HEK-293 Cells
Cavl.2 ICa,L > 300 HEK-293 Cells

Table 2: Representative In Vitro Cardiac Safety Profile (Data for Omecamtiv mecarbil)[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize
Clamikalant sodium.

Isolation of Guinea Pig Ventricular Myocytes

This protocol is adapted from standard methods for isolating cardiac myocytes for
electrophysiological studies.[6][7]

Materials:

Langendorff perfusion system

Collagenase (Type 1)

Protease (Type XIV)

Tyrode's solution (calcium-free and calcium-containing)

Dissection tools

Procedure:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b10752440?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301593/
https://www.benchchem.com/product/b10752440?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2309910/
https://pubmed.ncbi.nlm.nih.gov/10322974/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Humanely euthanize a guinea pig in accordance with institutional guidelines.
» Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

o Retrogradely perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash
out blood.

e Switch to perfusion with an enzyme solution containing collagenase and protease in calcium-
free Tyrode's solution for 10-15 minutes, or until the heart becomes flaccid.

e Remove the heart from the cannula and mince the ventricular tissue in a high-potassium
storage solution.

o Gently triturate the tissue with a pipette to release individual myocytes.
« Filter the cell suspension to remove large tissue debris.
e Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

» Allow the cells to pellet by gravity and resuspend in fresh calcium-containing Tyrode's
solution.

» Store the isolated myocytes at room temperature for use within 8 hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of K-ATP channel currents and action potentials from
isolated ventricular myocytes.[8][9][10]

Equipment and Solutions:

Patch-clamp amplifier and data acquisition system

Inverted microscope

Micromanipulator

Borosilicate glass capillaries for pipette fabrication
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» External solution (Tyrode's solution with 1.8 mM CacCl2)

« Internal (pipette) solution (in mM): 140 KCI, 1 MgCI2, 10 EGTA, 10 HEPES, 5 MgATP (pH
adjusted to 7.2 with KOH). For recording K-ATP currents, ATP can be omitted or reduced.

Procedure:

o Plate isolated ventricular myocytes in a recording chamber on the stage of an inverted
microscope and perfuse with the external solution.

» Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MQ when
filled with the internal solution.

o Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a
high-resistance (GQ) seal.

o Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the
whole-cell configuration.

e For K-ATP current recording (Voltage-Clamp):
o Clamp the cell membrane at a holding potential of -80 mV.
o Apply a voltage ramp or step protocol to elicit membrane currents.

o To study K-ATP channels, perfuse the cell with a K-ATP channel opener (e.qg., rilmakalim
or pinacidil) to induce an outward current.

o Apply different concentrations of Clamikalant sodium to the external solution to
determine the concentration-dependent block of the opener-induced current and calculate
the 1C50.

e For Action Potential Recording (Current-Clamp):
o Switch the amplifier to current-clamp mode.

o Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action
potential.
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[e]

Record baseline action potentials.

(¢]

Perfuse with a K-ATP channel opener to induce APD shortening.

[¢]

Apply Clamikalant sodium to observe the reversal of APD shortening.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to
the in vitro characterization of Clamikalant sodium.

Signaling Pathway of K-ATP Channel Modulation in
Cardiomyocytes

Cellular Metabolism

decreases ATP % Cell Membrane

activates

K+ efflux
hyperpolarization

increases

Membrane shortenin; Action Potential

blocks

Click to download full resolution via product page

K-ATP Channel Modulation in Cardiomyocytes

Experimental Workflow for In Vitro Cardiac Safety
Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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